ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and an ethyl ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by treating piperonal with sodium hydrogen selenide in the presence of piperidine hydrochloride and ethanol.
Coupling reactions: The benzo[d][1,3]dioxole intermediate is then coupled with an appropriate amine to form the amino derivative.
Formation of the pyridazine ring: This involves cyclization reactions using hydrazine derivatives under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole moiety and a pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-2-30-23(29)22-19(11-21(28)26(25-22)16-6-4-3-5-7-16)31-13-20(27)24-12-15-8-9-17-18(10-15)33-14-32-17/h3-11H,2,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGSKNZJSSWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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